4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid
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Overview
Description
4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid is a complex organic compound with a unique structure that includes a pyrrole ring, a phenylcarbonyl group, and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid can be achieved through a multi-step process involving the formation of the pyrrole ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles such as halogens or nitro groups for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a carboxylic acid, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives and compounds with phenylcarbonyl and phenylethenyl groups. Examples include:
- 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
- 2-oxo-4-arylbut-3-enoic acids .
Uniqueness
The uniqueness of 4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5976-58-9 |
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Molecular Formula |
C23H21NO5 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-[(E)-2-phenylethenyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C23H21NO5/c25-19(26)12-7-15-24-18(14-13-16-8-3-1-4-9-16)20(22(28)23(24)29)21(27)17-10-5-2-6-11-17/h1-6,8-11,13-14,18,27H,7,12,15H2,(H,25,26)/b14-13+,21-20+ |
InChI Key |
ZUVRJWJFKYEFPE-ZMRJXIGFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCC(=O)O |
Origin of Product |
United States |
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